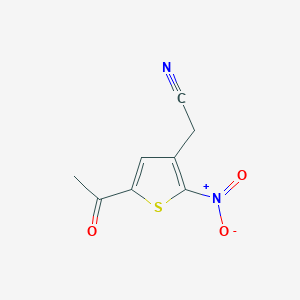

(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

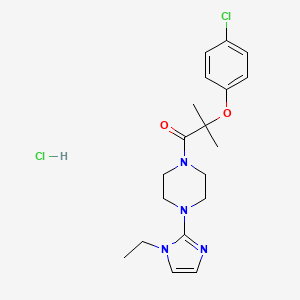

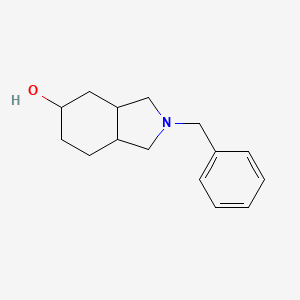

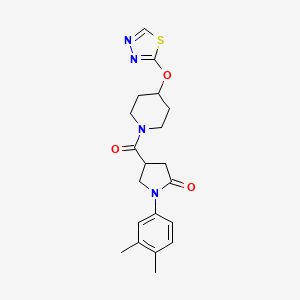

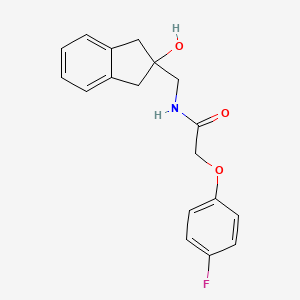

“(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile” is a chemical compound with the molecular formula C8H6N2O3S . It contains an acetyl group (CH3CO-), a nitro group (-NO2), and a nitrile group (-CN), all attached to a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the acetyl, nitro, and nitrile groups onto the thiophene ring in separate steps. The exact methods would depend on the specific starting materials and reaction conditions. Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, with the acetyl, nitro, and nitrile groups attached at specific positions. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The acetyl group could undergo reactions typical of carbonyl compounds, the nitro group could participate in reduction reactions, and the nitrile group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the nature of the functional groups and the overall structure of the molecule .Aplicaciones Científicas De Investigación

Organic Synthesis and Cyanomethylation

Acetonitrile is commonly used as an organic solvent and serves as an essential intermediate in organic synthesis. Over the past few decades, researchers have explored its conversion reactions as a building block, particularly in the field of electrochemical conversions. Due to its good conductivity and environmentally friendly features, acetonitrile has become a powerful tool for synthesizing nitrogen-containing compounds or nitrile-containing compounds . Researchers have investigated both conventional synthesis methods and electrochemical synthesis involving acetonitrile.

Tetrasubstituted Olefins

Acetonitrile plays a crucial role in the synthesis of tetrasubstituted olefins. These compounds are valuable in medicinal chemistry, materials science, and agrochemicals. Researchers have developed methods to incorporate acetonitrile-derived moieties into these olefins, expanding their structural diversity .

Heterocyclic Synthesis

Heterocyclic compounds are essential in drug discovery and materials science. Acetonitrile can be used as a synthon to construct various heterocycles. Its enrichment, low cost, and excellent solvent properties have made it a common choice for heterocyclic synthesis .

Amidation Reactions

Amidation reactions are fundamental in organic chemistry. Acetonitrile can serve as a precursor for amidation, leading to the formation of amides. Researchers have explored diverse amidation strategies using acetonitrile as a starting material .

Electrochemical Conversions

As mentioned earlier, acetonitrile’s excellent conductivity makes it suitable for electrochemical transformations. Researchers have harnessed its potential to generate reactive intermediates and facilitate various bond-forming reactions .

Thiophene Derivatives

While not directly related to acetonitrile, thiophene derivatives are an interesting class of compounds. Some research has utilized metals for C–C cross-coupling reactions to synthesize thiophenes. Although not specific to acetonitrile, understanding these reactions can provide insights into related synthetic pathways .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Propiedades

IUPAC Name |

2-(5-acetyl-2-nitrothiophen-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-5(11)7-4-6(2-3-9)8(14-7)10(12)13/h4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLCKDNFEKFWAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)[N+](=O)[O-])CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Acetyl-2-nitrothiophen-3-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)

![Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B2354921.png)

![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)